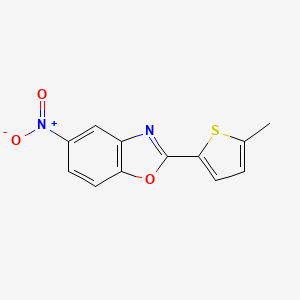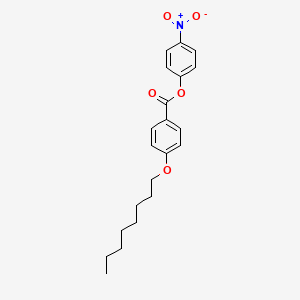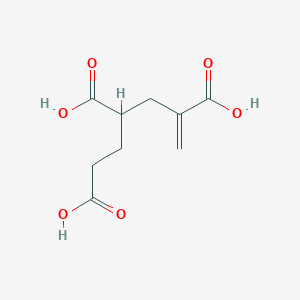
4-Bromoaniline;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoaniline: is an organic compound belonging to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group. This compound is a white to yellowish crystalline solid with a distinct odor. Phosphoric acid is a mineral acid having the chemical formula H₃PO₄. It is a colorless, odorless, and non-volatile liquid that is commonly used in various industrial and laboratory applications.
Méthodes De Préparation
4-Bromoaniline: can be synthesized through several methods:
Amination of Bromobenzene: This method involves the use of hydrazine hydrate and iron oxide carbon as catalysts in ethanol, resulting in a high yield of the desired product.
Acetyl Chloride Protection: Aniline is first protected with acetyl chloride, followed by bromination to yield 4-bromoaniline.
N-TBS Protection: The aniline nitrogen is protected using tert-butylsilyl chloride under mild conditions, followed by bromination.
Phosphoric acid: is industrially produced by two main methods:
Wet Process: This involves the reaction of sulfuric acid with phosphate rock.
Thermal Process: This involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid.
Analyse Des Réactions Chimiques
4-Bromoaniline: undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the Sandmeyer reaction, where it is treated with concentrated sulfuric acid and sodium nitrite, followed by potassium iodide to form 1-bromo-4-iodobenzene.
Heck Cross-Coupling Reactions: It can serve as an aryl halide substrate in Heck reactions, facilitated by palladium nanocrystals supported on covalent organic frameworks.
Phosphoric acid: is a versatile reagent in various chemical reactions:
Esterification: It reacts with alcohols to form phosphate esters.
Dehydration: It can act as a dehydrating agent in organic synthesis.
Buffering Agent: It is commonly used as a buffering agent in biochemical applications.
Applications De Recherche Scientifique
4-Bromoaniline: has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the preparation of dyes, pigments, pharmaceuticals, and agrochemicals.
Catalytic Processes: It is used in Heck cross-coupling reactions to form carbon-carbon bonds.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) methods for the analysis of various compounds.
Phosphoric acid: is widely used in:
Biochemistry: It is used as a buffering agent in various biochemical assays.
Medicine: It is used in dental cements and as an acidifying agent in pharmaceuticals.
Industry: It is used in the production of fertilizers, detergents, and food additives.
Mécanisme D'action
4-Bromoaniline: This reactivity is utilized in various synthetic applications to form complex organic molecules .
Phosphoric acid: acts primarily as an acid, donating protons (H⁺) in chemical reactions. It can also act as a dehydrating agent, facilitating the removal of water molecules in organic synthesis.
Comparaison Avec Des Composés Similaires
4-Bromoaniline: can be compared with other halogenated anilines, such as:
2-Bromoaniline: Similar structure but with the bromine atom at the ortho position.
4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine.
4-Iodoaniline: Similar structure but with an iodine atom instead of bromine.
Phosphoric acid: can be compared with other mineral acids, such as:
Sulfuric acid: Stronger acid with different industrial applications.
Nitric acid: Strong oxidizing agent used in different chemical processes.
Hydrochloric acid: Commonly used in acid-base reactions and industrial applications.
4-Bromoaniline: is unique due to its specific reactivity towards electrophiles and its applications in organic synthesis, while phosphoric acid is unique for its versatility as an acid, dehydrating agent, and buffering agent.
Propriétés
Numéro CAS |
42909-25-1 |
|---|---|
Formule moléculaire |
C6H9BrNO4P |
Poids moléculaire |
270.02 g/mol |
Nom IUPAC |
4-bromoaniline;phosphoric acid |
InChI |
InChI=1S/C6H6BrN.H3O4P/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4H,8H2;(H3,1,2,3,4) |
Clé InChI |
ORCYQFMCIITLPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)Br.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

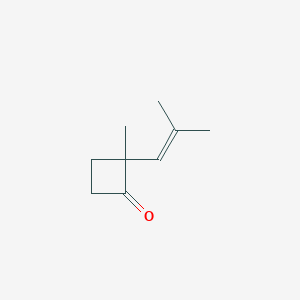
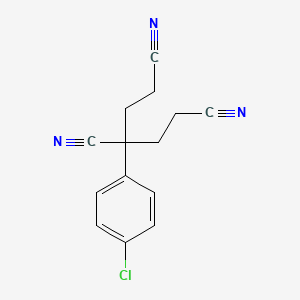
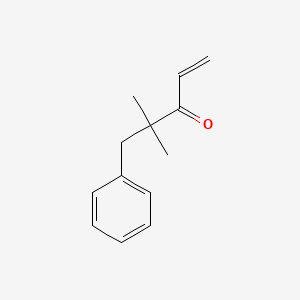

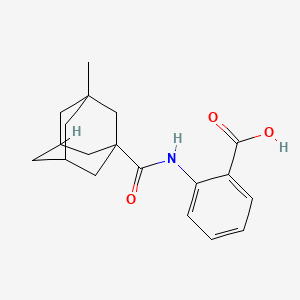
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)

